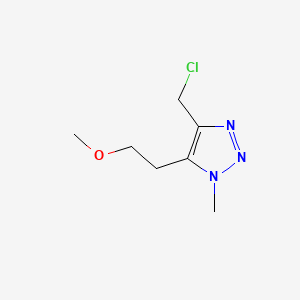
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a methoxyethyl group, and a methyl group attached to the triazole ring
準備方法
The synthesis of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazole ring can undergo reduction reactions to form dihydrotriazoles using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(chloromethyl)-1-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which may reduce its reactivity in substitution reactions.
4-(chloromethyl)-5-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the combination of the chloromethyl, methoxyethyl, and methyl groups, which confer distinct chemical and biological properties to the compound.
特性
分子式 |
C7H12ClN3O |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12ClN3O/c1-11-7(3-4-12-2)6(5-8)9-10-11/h3-5H2,1-2H3 |
InChIキー |
QFTUTDYLUMHNNG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)CCl)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


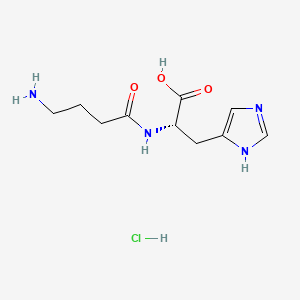
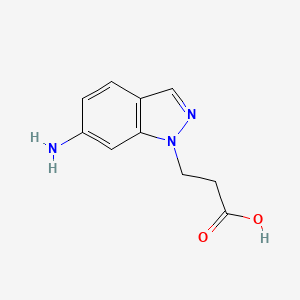
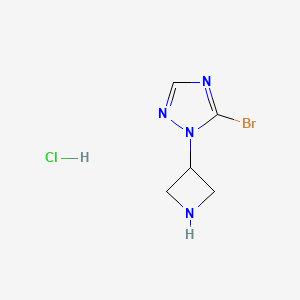
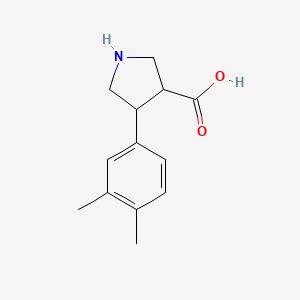
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
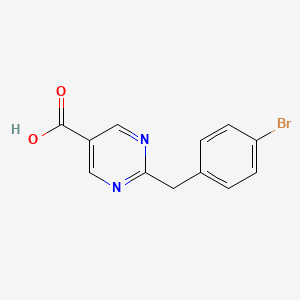
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
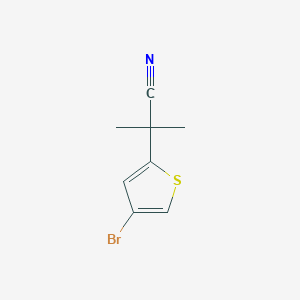
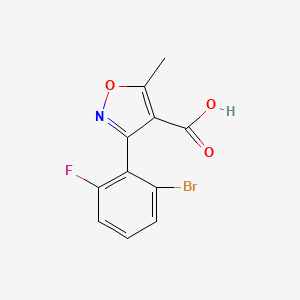
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

